molecular formula C13H10BrNO2 B11960671 N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline CAS No. 1761-51-9

N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline

Cat. No.: B11960671
CAS No.: 1761-51-9
M. Wt: 292.13 g/mol
InChI Key: KUNREMSTGYFZNK-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline is a Schiff base compound derived from the condensation of 5-bromosalicylaldehyde and 2-aminophenol Schiff bases are known for their wide range of biological activities and coordination chemistry applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline typically involves the condensation reaction between 5-bromosalicylaldehyde and 2-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

  • Dissolve 5-bromosalicylaldehyde and 2-aminophenol in ethanol.
  • Heat the mixture under reflux for several hours.
  • Allow the reaction mixture to cool to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Schiff base synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can lead to the formation of corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Industry: Used in the synthesis of advanced materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
  • N-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide
  • 2,6-Bis(5-bromo-2-hydroxybenzylidene)cyclohexanone

Uniqueness

N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline is unique due to its specific structural features, such as the presence of both hydroxyl and bromine substituents, which contribute to its distinct chemical reactivity and biological activity. Its ability to form stable metal complexes also sets it apart from other similar compounds.

Properties

CAS No.

1761-51-9

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

4-bromo-2-[(2-hydroxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C13H10BrNO2/c14-10-5-6-12(16)9(7-10)8-15-11-3-1-2-4-13(11)17/h1-8,16-17H

InChI Key

KUNREMSTGYFZNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)O

Origin of Product

United States

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